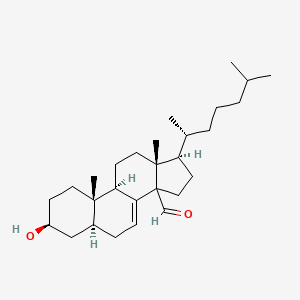
3-Hydroxycholest-7-ene-14-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxycholest-7-ene-14-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C28H46O2 and its molecular weight is 414.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis Applications
3-Hydroxycholest-7-ene-14-carbaldehyde serves as an important intermediate in the synthesis of various biologically active compounds. It can be utilized to synthesize derivatives that have significant pharmacological properties, including:
- Steroidal Derivatives : The compound can be modified to produce steroidal derivatives that may exhibit anti-inflammatory or anticancer activities.
- Oxysterols : It is involved in the biosynthesis of oxysterols, which are known to play roles in cell signaling and cholesterol homeostasis .
Table 1: Synthetic Applications of this compound
Biological Research Applications
Research has indicated that this compound may have implications in biological systems, particularly concerning cholesterol metabolism and related pathways.
Cholesterol Metabolism
The compound is a part of the metabolic pathway of cholesterol, influencing the synthesis of various metabolites that are crucial for maintaining cellular functions and signaling pathways. Studies have shown that alterations in cholesterol metabolism can lead to various diseases, including cardiovascular diseases and metabolic disorders .
Table 2: Biological Implications of this compound
| Biological Aspect | Implication | References |
|---|---|---|
| Cholesterol Homeostasis | Regulates cholesterol levels and metabolism | |
| Disease Association | Linked to cardiovascular diseases and metabolic disorders |
Pharmacological Studies
There is growing interest in the pharmacological potential of this compound and its derivatives. Preliminary studies suggest that it may possess anti-inflammatory and neuroprotective properties.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of derivatives synthesized from this compound on neuronal cells subjected to oxidative stress. The results indicated that certain derivatives could significantly reduce cell death and oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases .
特性
CAS番号 |
64116-60-5 |
|---|---|
分子式 |
C28H46O2 |
分子量 |
414.7 g/mol |
IUPAC名 |
(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-14-carbaldehyde |
InChI |
InChI=1S/C28H46O2/c1-19(2)7-6-8-20(3)23-13-16-28(18-29)25-10-9-21-17-22(30)11-14-26(21,4)24(25)12-15-27(23,28)5/h10,18-24,30H,6-9,11-17H2,1-5H3/t20-,21+,22+,23-,24+,26+,27-,28?/m1/s1 |
InChIキー |
JLEPZAUPTZFVIM-RHIZIOMBSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C=O |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2([C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C=O |
正規SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C=O |
同義語 |
3 beta-hydroxy-5 alpha-cholest-7-ene-14 alpha-carbaldehyde 3-hydroxycholest-7-ene-14-carbaldehyde HCEC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















